3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
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Overview
Description
3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a complex organic compound characterized by the presence of dichlorobenzyl groups and oxime functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to further reactions to introduce the oxime group and form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The dichlorobenzyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dichlorobenzyl groups may interact with cellular membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime: Similar structure but with different substitution patterns on the benzyl groups.
3,4-Dichlorobenzyl chloride: A simpler compound used in similar synthetic applications.
2,4-Dichlorobenzyl alcohol: A related compound with antiseptic properties.
Uniqueness
3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is unique due to its specific combination of dichlorobenzyl and oxime functionalities, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl4NO3/c24-18-5-1-16(21(26)11-18)13-30-20-7-3-15(4-8-20)23(29)9-10-28-31-14-17-2-6-19(25)12-22(17)27/h1-8,10-12H,9,13-14H2/b28-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGLVBKJLGTYLN-ORBVJSQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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